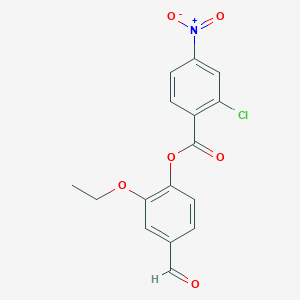![molecular formula C17H20ClN3S B5887665 4-(2-chlorobenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5887665.png)
4-(2-chlorobenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorobenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine is a chemical compound that belongs to the family of piperazine derivatives. It is commonly referred to as "CTM" and has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of CTM is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. CTM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CTM has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. CTM has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of CTM is its broad spectrum of therapeutic applications. CTM has been shown to have potential applications in various diseases, which makes it a promising candidate for drug development. However, one of the limitations of CTM is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for CTM research. One direction is to optimize the synthesis method to improve the yield and purity of CTM. Another direction is to investigate the potential applications of CTM in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, more research is needed to fully understand the mechanism of action of CTM and to identify potential drug targets. Finally, the development of CTM analogs with improved solubility and bioavailability could lead to the development of more effective drugs.
Synthesis Methods
The synthesis of CTM involves the reaction of 2-chlorobenzylamine with 3-methyl-2-thienylcarboxaldehyde in the presence of piperazine. The reaction is carried out under reflux in ethanol, and the resulting product is purified by recrystallization. This method has been optimized to yield high purity and high yield of CTM.
Scientific Research Applications
CTM has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CTM has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and cervical cancer. Inflammation research has shown that CTM can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorders research, CTM has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3-methylthiophen-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3S/c1-14-6-11-22-17(14)12-19-21-9-7-20(8-10-21)13-15-4-2-3-5-16(15)18/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVVYKICEUVJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-chlorobenzyl)piperazino]-N-[(Z)-1-(3-methyl-2-thienyl)methylidene]amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

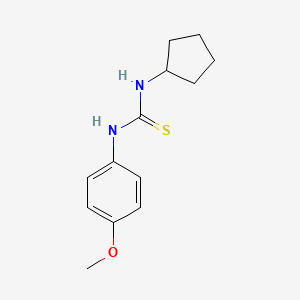
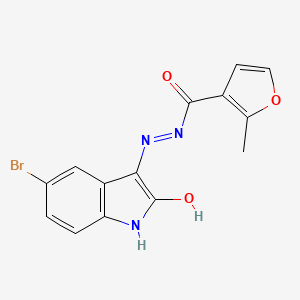
![N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5887597.png)
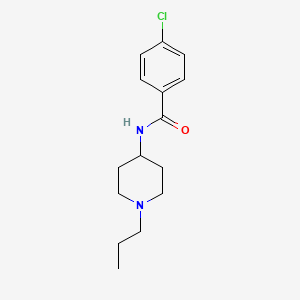
![4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5887607.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5887617.png)
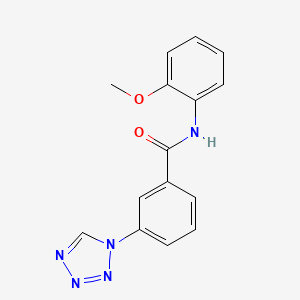
![2-[(2,3-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5887626.png)
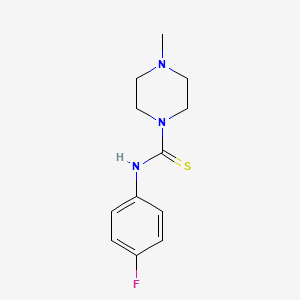

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5887652.png)

